molecular formula C20H20N2O4 B2736853 3,4-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide CAS No. 946262-55-1

3,4-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2736853
CAS No.: 946262-55-1
M. Wt: 352.39
InChI Key: YVLIROAKPNLCEF-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzamides It features a benzamide core substituted with methoxy groups at the 3 and 4 positions, and an isoxazole ring attached via a methyl bridge to the nitrogen atom of the benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Attachment of the isoxazole ring to the benzamide core: This step involves the reaction of the isoxazole derivative with a benzamide precursor under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of methoxy groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The isoxazole ring can be reduced to form isoxazoline or isoxazolidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of isoxazoline or isoxazolidine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the benzamide core.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring and methoxy groups can play crucial roles in binding to these targets and modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxy-N-(isoxazol-3-ylmethyl)benzamide: Lacks the p-tolyl group, which may affect its biological activity and chemical reactivity.

    3,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide: Contains a phenyl group instead of a p-tolyl group, which may influence its pharmacological properties.

Uniqueness

3,4-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is unique due to the presence of both methoxy groups and the p-tolyl-substituted isoxazole ring. These structural features can significantly impact its chemical behavior and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3,4-dimethoxy-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13-4-6-14(7-5-13)18-11-16(22-26-18)12-21-20(23)15-8-9-17(24-2)19(10-15)25-3/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLIROAKPNLCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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